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molecular formula C9H10Br2O B1422587 1,3-Dibromo-5-isopropoxybenzene CAS No. 1112210-82-8

1,3-Dibromo-5-isopropoxybenzene

Cat. No. B1422587
M. Wt: 293.98 g/mol
InChI Key: YEANGEKXRPNJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09168245B2

Procedure details

To a solution of NaH 60% dispersion in mineral oil (1.89 g, 47.25 mmol) in dry DMF (20 mL) under inert atmosphere was added dropwise at 0° C. i-PrOH (3.62 mL, 47.25 mmol). The mixture was stirred at 0° C. for 15 min. Then, a solution of 1,3-dibromo-5-fluoro-benzene (1.98 mL, 15.75 mmol) in dry DMF (20 mL) was added dropwise at 0° C. The reaction mixture was stirred for 16 h at room temperature. A saturated solution of NaHCO3 was added dropwise and the crude product was extracted with Et2O (2 times), the organic layer was washed with a saturated solution of NaHCO3 (3 times), then with a saturated solution of NaCl, dried over MgSO4 and concentrated to give I-a as yellow oil in quantitative yield. 1H RMN (300 MHz, CDCl3) δ 7.21 (t, J=1.4 Hz, 1H), 6.97 (d, J=1.5 Hz, 2H), 4.61-4.40 (m, 1H), 1.32 (d, J=6.0 Hz, 6H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
3.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([OH:6])[CH3:5].[Br:7][C:8]1[CH:13]=[C:12](F)[CH:11]=[C:10]([Br:15])[CH:9]=1.C([O-])(O)=O.[Na+]>CN(C=O)C>[Br:7][C:8]1[CH:13]=[C:12]([O:6][CH:4]([CH3:5])[CH3:3])[CH:11]=[C:10]([Br:15])[CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.89 g
Type
reactant
Smiles
Name
Quantity
3.62 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.98 mL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h at room temperature
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with Et2O (2 times)
WASH
Type
WASH
Details
the organic layer was washed with a saturated solution of NaHCO3 (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated solution of NaCl, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give I-a as yellow oil in quantitative yield

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=CC(=CC(=C1)OC(C)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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